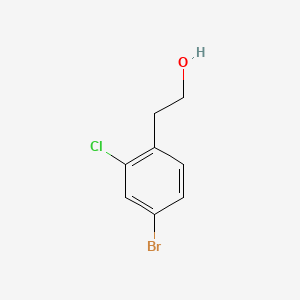

2-(4-Bromo-2-chlorophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUUNSIHRYKSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70728108 | |

| Record name | 2-(4-Bromo-2-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916516-90-0 | |

| Record name | 2-(4-Bromo-2-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Bromo 2 Chlorophenyl Ethanol

Direct Synthesis Approaches

Direct synthesis of 2-(4-Bromo-2-chlorophenyl)ethanol is predominantly achieved through the reduction of functional group precursors, such as carboxylic acids and ketones. These methods are valued for their straightforward nature and efficiency.

Reduction-Based Protocols

Reduction-based strategies are a cornerstone in the synthesis of alcohols. For this compound, this involves the conversion of a corresponding carboxylic acid derivative or a carbonyl compound.

The direct reduction of the carboxylic acid precursor, (2-bromo-4-chlorophenyl)acetic acid, presents a viable route to this compound. This transformation is effectively carried out using powerful reducing agents capable of converting a carboxylic acid to a primary alcohol. One documented method involves the use of a borane (B79455) complex.

A specific protocol details the use of borane-tetrahydrofuran (B86392) complex (borane-THF) in a tetrahydrofuran (B95107) (THF) solvent. The reaction proceeds by adding the reducing agent to the carboxylic acid at a controlled temperature, typically starting at 0°C and then allowing it to proceed for a couple of hours. This method provides a high yield, reported to be around 95%. hbni.ac.in

Table 1: Reduction of (2-Bromo-4-chlorophenyl)acetic acid

| Reagent | Solvent | Temperature | Duration | Yield |

| Borane-THF | Tetrahydrofuran | 0 - 10°C | 2 h | 95% hbni.ac.in |

An alternative and common approach is the reduction of a carbonyl precursor, namely the corresponding ketone, 1-(4-Bromo-2-chlorophenyl)ethanone, or an α-haloketone like 2-bromo-1-(4-chlorophenyl)ethanone. The ketone functionality is readily reduced to a secondary alcohol using a variety of reducing agents. smolecule.com

Sodium borohydride (B1222165) (NaBH₄) is a standard reagent for this type of transformation due to its selectivity and mild reaction conditions. The reaction is typically performed in an alcoholic solvent, such as ethanol (B145695). For instance, the reduction of a related complex ketone, 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one, was successfully achieved using NaBH₄ in ethanol to yield the corresponding secondary alcohol. buchler-gmbh.com This general principle is applicable to the synthesis of this compound from its ketone precursor.

Stereoselective Synthesis Strategies (as applied to related chiral halogenated phenylethanols)

The synthesis of specific enantiomers of chiral alcohols is of significant interest, particularly for applications in pharmaceuticals and materials science. While specific stereoselective syntheses for this compound are not widely documented, strategies applied to structurally similar chiral halogenated phenylethanols can be extrapolated. These include biocatalytic methods and asymmetric C-C bond-forming reactions.

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure chiral alcohols. researchgate.net This approach utilizes whole microbial cells or isolated enzymes (like ketoreductases or alcohol dehydrogenases) to perform highly selective asymmetric reductions of prochiral ketones. researchgate.netresearchgate.net

Numerous studies have demonstrated the effective enantioselective reduction of substituted α-haloacetophenones. For example, the biotransformation of 2-bromo-4'-chloroacetophenone (B15067) has been accomplished using various yeast strains, such as Rhodotorula rubra and Yarrowia lipolytica, to produce the corresponding (R)- or (S)-alcohols with high conversion rates and excellent enantiomeric excess (e.e.). researchgate.netresearchgate.net The choice of microorganism is critical as it dictates the stereochemical outcome of the reduction, with some strains following Prelog's rule to yield the (R)-enantiomer, while others can produce the anti-Prelog (S)-enantiomer. researchgate.netresearchgate.net

Table 2: Biocatalytic Reduction of Related Halogenated Acetophenones

| Substrate | Biocatalyst | Product Configuration | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| 2-Bromo-4'-chloroacetophenone | Rhodotorula rubra KCh 82 | (R) | >99 | 91 | researchgate.net |

| 2-Bromo-4'-chloroacetophenone | Candida magnoliae IFO11 | (S) | 89 | >99 | researchgate.net |

| 2-Bromo-4'-bromoacetophenone | Yarrowia lipolytica ATCC 32-338A | (R) | >99 | >99 | researchgate.net |

| 2-Chloro-1-(2,4-dichlorophenyl)ethanone | Cyberlindnera saturnus ZJPH1807 | (R) | >99 | >99 | researchgate.net |

| 2-Bromo-1-(3'-chlorophenyl)ethanone | Ashbya genus | (-) | - | >99 | google.com |

Asymmetric C-C bond formation reactions represent a fundamental strategy for building chiral molecules from the ground up. The asymmetric aldol (B89426) reaction is a prime example, enabling the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are versatile precursors to chiral alcohols. buchler-gmbh.commdpi.comnih.gov

In the context of synthesizing a chiral phenylethanol derivative, an asymmetric aldol reaction could be envisioned between an appropriately substituted benzaldehyde (B42025) (e.g., 4-bromo-2-chlorobenzaldehyde) and an enolate. The use of chiral auxiliaries, such as in the Evans aldol reaction, allows for the formation of a Z-enolate which then reacts with the aldehyde via a chair-like transition state to yield a syn-aldol product with high diastereoselectivity. nih.govalfa-chemistry.com Subsequent removal of the chiral auxiliary and reduction of the carbonyl group would furnish the desired chiral phenylethanol.

Alternatively, organocatalysis offers another powerful route. Catalysts like (S)-proline can facilitate the direct asymmetric aldol reaction between a ketone and an aldehyde, often proceeding with high enantioselectivity. mdpi.com These methods provide a strategic framework for the asymmetric synthesis of complex chiral alcohols, including halogenated phenylethanols, by establishing key stereocenters early in the synthetic sequence. chemistryviews.org

Electrophilic Bromination and Chlorination Pathways (on relevant precursors)

The specific substitution pattern of this compound, with halogens at the C2 (chloro) and C4 (bromo) positions relative to the ethanol side chain, necessitates highly regioselective halogenation reactions. Direct halogenation of phenylethanol is generally not a preferred route due to the challenge of controlling the position of substitution and the potential for side reactions. Instead, the synthesis typically begins with the controlled halogenation of a more suitable precursor, such as 2-chlorophenol (B165306).

A key intermediate, 4-bromo-2-chlorophenol (B165030), is efficiently produced by the electrophilic bromination of 2-chlorophenol. google.comguidechem.com This reaction demonstrates remarkable selectivity, favoring the introduction of the bromine atom at the para-position to the hydroxyl group, which is a strongly activating and ortho-, para-directing group. The presence of the chlorine atom at the ortho-position further influences the regioselectivity. To minimize the formation of the undesired 6-bromo-2-chlorophenol isomer, the reaction conditions are carefully controlled. One patented process involves the bromination of 2-chlorophenol using bromine in the presence of a trialkylamine salt catalyst, such as triethylamine (B128534) hydrochloride, at temperatures ranging from 0°C to 60°C. google.com This method can achieve yields of 4-bromo-2-chlorophenol as high as 99.1%, with minimal isomeric impurity. google.com Another approach utilizes a nano-positioned catalyst composed of a mixture of transition element hydrochlorides (copper, zinc, and silver chlorides) to enhance purity and yield. google.com

| Precursor | Reagent | Catalyst | Product | Yield | Reference |

| 2-Chlorophenol | Bromine (Br₂) | Triethylamine hydrochloride | 4-Bromo-2-chlorophenol | 99.1% | google.com |

| 2-Chlorophenol | Bromine (Br₂) | Nano-catalyst (CuCl₂, ZnCl₂, AgCl) | 4-Bromo-2-chlorophenol | >97% | google.com |

Precursor-Based Synthesis Routes

Once the correctly halogenated aromatic core is established, subsequent reactions focus on constructing the ethanol side chain. This is typically achieved by starting with precursors that already possess the 4-bromo-2-chloro substitution pattern, such as halogenated phenols, acetophenones, or acetic acids.

4-Bromo-2-chlorophenol serves as a crucial starting material for building the final product structure. google.comguidechem.com While direct conversion to this compound is a multi-step process, the phenol (B47542) provides the foundational aromatic framework. The synthesis proceeds by first converting the phenol into an intermediate that contains a two-carbon chain, such as (4-bromo-2-chlorophenyl)acetic acid or a corresponding acetophenone (B1666503). These transformations set the stage for the final reduction to the target alcohol.

A more direct and common pathway to this compound involves the reduction of a corresponding carboxylic acid or ketone. The reduction of (4-bromo-2-chlorophenyl)acetic acid is a well-documented method. chemicalbook.com This transformation specifically targets the carboxyl group, converting it into a primary alcohol without affecting the halogen substituents on the aromatic ring. A standard reagent for this reduction is a borane complex, such as borane-tetrahydrofuran (BH₃-THF). chemicalbook.comprepchem.com The reaction is typically performed in an inert solvent like dry THF under a nitrogen atmosphere, with yields reported to be as high as 95-98% for analogous structures. chemicalbook.comprepchem.com

Alternatively, the synthesis can proceed via the reduction of a ketone intermediate, such as 2-bromo-1-(4-chlorophenyl)ethanone or a related acetophenone. The carbonyl group of the ketone is reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) in a protic solvent such as ethanol. researchgate.netmdpi.com This method is also highly efficient for producing the corresponding alcohol.

| Precursor | Reagent | Product | Yield | Reference |

| (2-Bromo-4-chlorophenyl)acetic acid | Borane-THF | 2-(2-Bromo-4-chlorophenyl)ethanol | 95% | chemicalbook.com |

| 2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one | Sodium Borohydride (NaBH₄) | (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol | 57% | mdpi.com |

Optimization of Reaction Conditions

The efficiency, selectivity, and yield of the synthetic routes to this compound are highly dependent on the optimization of reaction conditions, including the choice of catalyst and solvent.

Catalysts play a pivotal role in several key steps of the synthesis.

Electrophilic Bromination: In the synthesis of the 4-bromo-2-chlorophenol precursor, the choice of catalyst is critical for achieving high regioselectivity. Triethylamine hydrochloride is used to direct the bromination to the desired para-position relative to the hydroxyl group, preventing the formation of other isomers. google.com More advanced systems use nano-positioned catalysts, such as a mixture of copper, zinc, and silver chlorides, to improve product purity and yield. google.com

Acetic Acid Synthesis: For syntheses that proceed via a phenylacetic acid intermediate using the Willgerodt-Kindler reaction, phase transfer catalysts (PTC) like triethyl benzyl (B1604629) ammonium (B1175870) chloride (TEBA) have been shown to improve efficiency, reaction time, and yield. unigoa.ac.in

Esterification: In some synthetic variations, an intermediate like α-bromo-2-chlorophenylacetic acid may be converted to its methyl ester. This transesterification can be catalyzed by Lewis acids, with titanium tetrachloride being identified as an effective option. google.com

| Reaction Step | Catalyst | Function | Reference |

| Bromination of 2-chlorophenol | Triethylamine hydrochloride | Enhances regioselectivity | google.com |

| Bromination of 2-chlorophenol | CuCl₂/ZnCl₂/AgCl mixture | Increases purity and yield | google.com |

| Willgerodt-Kindler Reaction | Triethyl benzyl ammonium chloride (TEBA) | Phase Transfer Catalyst | unigoa.ac.in |

| Transesterification | Titanium tetrachloride | Lewis Acid | google.com |

The solvent system is a critical parameter that influences reaction rates, yields, and in some cases, selectivity.

Bromination: For the bromination of 2-chlorophenol, an inert solvent such as chlorobenzene (B131634) or carbon tetrachloride is typically used to dissolve the reactants and control the reaction temperature. google.com

Reduction of Acetic Acid: The reduction of (4-bromo-2-chlorophenyl)acetic acid with a borane complex is almost exclusively carried out in an aprotic ether solvent, most commonly tetrahydrofuran (THF). chemicalbook.comprepchem.com THF is effective at solvating the borane complex and the acid substrate, facilitating a smooth reaction.

Reduction of Ketones: The reduction of ketone intermediates with sodium borohydride is often performed in a protic solvent like ethanol. mdpi.com

Willgerodt-Kindler Reaction: In the synthesis of substituted phenylacetic acids via the Willgerodt-Kindler reaction, polyethylene (B3416737) glycol-600 (PEG-600) has been identified as an efficient and recyclable solvent that can minimize the amount of other reagents required. unigoa.ac.in

Studies on the reaction kinetics of substituted phenylacetic acids have shown that solvent properties such as polarity, hydrogen bond donor acidity, and hydrogen bond acceptor basicity have a significant impact on reactivity. bg.ac.rsshd.org.rs For instance, in reactions with diazodiphenylmethane, rate constants are observed to increase in solvents with high polarity and proton-donating ability. bg.ac.rs These findings underscore the importance of carefully selecting the solvent to optimize the outcome of synthetic transformations involving these precursors.

Temperature and Pressure Control

The control of temperature and pressure are paramount in the synthesis of this compound and its precursors to guide the reaction towards the desired product, maximize yield, and minimize the formation of impurities.

The synthesis often involves the reduction of a ketone precursor, such as 1-(4-Bromo-2-chlorophenyl)ethanone. In such reductions using agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄), temperature management is crucial. Reactions are typically conducted at low temperatures, often in the range of 0–5 °C. This controlled cooling helps to prevent side reactions and ensures higher selectivity of the reduction. For instance, in the synthesis of a related compound, α-bromo (2-chloro) phenylacetic acid, maintaining a temperature between -5 °C and +10 °C, and ideally between 0 °C and 5 °C, is recommended to limit the formation of byproducts. google.com In some cases, mild heating to around 45-50 °C may initially be employed to ensure the complete dissolution of the starting ketone before the reducing agent is added. mdpi.com

Similarly, in the synthesis of the precursor 4-bromo-2-chlorophenol via bromination of 2-chlorophenol, stringent temperature control is necessary. The initial phase of bromine addition is often carried out at a cool 5 °C to 8 °C. google.com As the reaction proceeds, the temperature may be allowed to rise to approximately 15 °C. google.com This careful temperature gradient helps to control the exothermic nature of the bromination and prevents the formation of undesired isomers. google.com

While specific pressure parameters for the synthesis of this compound are not extensively detailed in the literature, its importance is evident from standard chemical engineering principles and related processes. Many chemical reactions are performed in sealed vessels, where pressure can build up due to the evolution of gases, such as hydrogen bromide during bromination. google.com For large-scale industrial synthesis, reactions may be conducted in high-pressure reactors to ensure containment and control. For example, related pharmaceutical intermediate syntheses have been performed at pressures up to 20 bar. acs.org The use of continuous flow reactors also allows for precise pressure control, which, along with temperature, can improve yield and selectivity. google.com

| Reaction Step | Reagents | Temperature (°C) | Purpose of Temperature Control |

| Bromination of Precursor | 2-chlorophenol, Bromine | 5 to 15 | To control exothermicity and minimize isomer formation. google.com |

| Carbonyl Reduction | Ketone precursor, NaBH₄/LiAlH₄ | 0 to 5 | To enhance selectivity and prevent side reactions. |

| Haloform Reaction | (2-chloro)benzaldehyde, CHBr₃, KOH | -5 to 10 | To limit the formation of byproducts like mandelic acid. google.com |

Scalability and Process Development for Industrial Synthesis

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production involves significant process development to ensure safety, efficiency, cost-effectiveness, and robustness.

A key consideration in scalability is the choice of reagents. For the reduction of the ketone precursor, sodium borohydride (NaBH₄) is generally favored over lithium aluminium hydride (LiAlH₄) for industrial applications. Although both are effective reducing agents, NaBH₄ is less reactive and safer to handle on a large scale, which is a critical factor in process safety management.

Modern approaches to scaling up chemical synthesis increasingly rely on advanced technologies like continuous flow chemistry. evitachem.com Continuous flow reactors offer several advantages for the production of compounds like this compound and its intermediates. google.com These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield and selectivity. google.com The inherent safety of flow reactors, due to the small reaction volumes at any given time, is a major benefit. Furthermore, scaling up production in a continuous flow system can be as straightforward as extending the operational run time or by "numbering-up," which involves using multiple reactors in parallel. google.com This modular approach avoids the complex challenges often associated with scaling up traditional batch reactors. google.com Industrial production methods may employ these continuous flow reactors and other automated systems to boost efficiency and maintain high product purity. evitachem.com

Another scalable and "green" approach involves enzymatic processes. Biocatalysis, using specific enzymes, can offer high selectivity and operate under mild conditions. For related chiral alcohols, enzymatic reductions of the corresponding ketone have been successfully scaled up to hundreds of kilograms. researchgate.net For example, a bioreduction process using a ketoreductase enzyme from Lactobacillus kefiri was optimized for pH and temperature and successfully carried out on a 300g scale, achieving a complete conversion to the desired chiral alcohol with excellent enantiomeric excess (>99%). researchgate.net Such chemoenzymatic processes are increasingly attractive for industrial synthesis due to their efficiency, reduced environmental impact, and ability to produce enantiomerically pure products. researchgate.net

The development of a robust industrial process also requires a thorough investigation of various risk factors, including the quality of the starting materials, optimization of reaction conditions, and ensuring thermal safety. acs.org Careful control of factors like the rate of reagent addition and pH during the work-up phase are also vital for a reproducible and reliable process. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment of each proton and carbon atom. For 2-(4-Bromo-2-chlorophenyl)ethanol, a complete assignment of proton and carbon signals is achieved through ¹H NMR, ¹³C NMR, and advanced 2D NMR experiments.

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the ethanol (B145695) side chain.

The three protons on the benzene (B151609) ring are chemically non-equivalent and exhibit a complex splitting pattern due to their coupling with each other. The proton on C5 is expected to appear as a doublet of doublets, coupling to both H3 and H6. Similarly, the protons on C3 and C6 will show their respective couplings.

The aliphatic chain displays two triplet signals. The methylene (B1212753) group adjacent to the aromatic ring (-CH₂-Ar) and the methylene group attached to the hydroxyl group (-CH₂-OH) couple with each other, resulting in a triplet-of-triplets pattern for each. A broad singlet corresponding to the hydroxyl (-OH) proton is also anticipated, the chemical shift of which can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound Data is predicted and may not reflect experimental values.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H3 | 7.55 | d | 2.1 |

| H5 | 7.30 | dd | 8.4, 2.1 |

| H6 | 7.15 | d | 8.4 |

| -CH₂-Ar | 3.05 | t | 6.5 |

| -CH₂-OH | 3.85 | t | 6.5 |

d = doublet, dd = doublet of doublets, t = triplet, br s = broad singlet

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected: six for the aromatic carbons and two for the aliphatic carbons of the ethanol side chain. The carbons directly bonded to the electronegative bromine and chlorine atoms (C4 and C2) are shifted to characteristic positions.

Table 2: Predicted ¹³C NMR Data for this compound Data is predicted and may not reflect experimental values.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | 137.5 |

| C2 | 133.0 |

| C3 | 131.5 |

| C4 | 121.0 |

| C5 | 129.0 |

| C6 | 130.0 |

| -CH₂-Ar | 38.5 |

To unambiguously assign the predicted proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would confirm the connectivity of protons. Cross-peaks would be expected between the adjacent aromatic protons (H5 with H3 and H6) and, most importantly, between the two methylene groups of the ethanol side chain (-CH₂-Ar and -CH₂-OH), confirming their direct linkage.

Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment would link each proton to its directly attached carbon atom. It would be used to definitively assign the signals for C3/H3, C5/H5, C6/H6, and the two methylene groups, matching the proton and carbon data from Tables 1 and 2.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment reveals correlations between protons and carbons over two to three bonds. This would be instrumental in confirming the placement of the ethanol side chain on the aromatic ring by showing a correlation from the -CH₂-Ar protons to aromatic carbons C1, C2, and C6.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated exact mass for the molecular ion [M]⁺ of this compound (C₈H₈BrClO), considering the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O), is 233.9447.

Table 3: Calculated Exact Mass for this compound

| Molecular Formula | Isotope Composition | Calculated Exact Mass [M]⁺ |

|---|

The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion peak, with additional peaks at M+2 and M+4, confirming the presence of these halogens.

Molecular Ion Peak ([M]⁺): The molecular ion peak would be observed, showing a complex isotopic pattern due to the presence of both bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio).

Benzylic Cleavage: The most significant fragmentation pathway is typically the cleavage of the C-C bond between the two aliphatic carbons (benzylic cleavage). This would result in the formation of a stable benzylic carbocation. The expected fragment would be [C₇H₅BrCl]⁺.

Loss of Water: A peak corresponding to [M-H₂O]⁺ is also anticipated, resulting from the elimination of a water molecule from the ethanol side chain.

Loss of Halogens: Fragments corresponding to the loss of Br or Cl radicals from the molecular ion or other fragments may also be observed.

The combination of the molecular ion's exact mass and the logical fragmentation pathways provides definitive confirmation of the this compound structure.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound by probing its molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, where specific peaks correspond to the vibrations of particular functional groups. For this compound, characteristic absorption bands would be expected for the hydroxyl (-OH) group, the aromatic carbon-carbon (C=C) bonds, the carbon-hydrogen (C-H) bonds of the aromatic ring and the ethyl chain, and the carbon-halogen (C-Cl and C-Br) bonds.

A hypothetical FT-IR data table for this compound would include:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H (Alcohol) | 3500-3200 (Broad) | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 3000-2850 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| C-O (Alcohol) | 1260-1050 | Stretching |

| C-Cl (Aryl) | 1100-1000 | Stretching |

| C-Br (Aryl) | 600-500 | Stretching |

This table is illustrative and based on typical vibrational frequencies for the respective functional groups.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy would be especially useful for characterizing the symmetric vibrations of the substituted benzene ring and the carbon backbone of the ethanol side chain. The C-Br and C-Cl stretching vibrations would also be observable in the Raman spectrum.

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For this compound, the presence of the substituted benzene ring would give rise to characteristic absorption bands in the UV region, typically between 200 and 300 nm. These absorptions correspond to π → π* transitions of the aromatic system. The positions and intensities of these bands can be influenced by the nature and position of the substituents (bromo, chloro, and ethanol groups) on the benzene ring.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of a molecule's electronic structure and related properties with a favorable balance of accuracy and computational cost. researchgate.netepa.gov These calculations are fundamental to understanding the molecule's geometry, stability, and electronic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 2-(4-bromo-2-chlorophenyl)ethanol, which has a rotatable bond between the phenyl ring and the ethanol (B145695) side chain, multiple stable conformations, or conformers, may exist. Conformational analysis systematically explores these different spatial arrangements to identify the most energetically favorable ones.

In studies of similar molecules, such as certain chalcone (B49325) derivatives, DFT calculations have been used to compare optimized geometrical parameters (bond lengths and angles) with experimental data from X-ray crystallography, often showing good agreement. rroij.comuantwerpen.be For a related compound, (E)-4-bromo-2-(((3-chlorophenylimino)methyl)-6-ethoxyphenol, X-ray and FT-IR studies confirmed that the molecule exists in the enol form in the solid state. researchgate.net Such analysis for this compound would reveal the preferred orientation of the ethanol group relative to the substituted benzene (B151609) ring, which is crucial for understanding its interactions and reactivity.

Electronic Structure Analysis (e.g., HOMO-LUMO Energies)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.

For instance, in a study of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives, the HOMO-LUMO energy gap was calculated to be in the range of 3.72–4.15 eV, indicating the relative reactivity of different derivatives. nih.gov Similarly, for a chalcone derivative, the HOMO and LUMO energies were determined to be -6.367 eV and -2.705 eV, respectively, resulting in an energy gap of 3.662 eV, which helps in understanding its stability and biological potency. rroij.com For this compound, identifying the distribution of these frontier orbitals would show which parts of the molecule are most likely to be involved in electron-donating or electron-accepting interactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electronic distribution in a molecule, highlighting regions of positive and negative electrostatic potential. researchgate.net This map is invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. researchgate.net

In an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. For example, in studies of other organic molecules, the negative potential is often localized around electronegative atoms like oxygen, while positive potential is found around hydrogen atoms. researchgate.netbiointerfaceresearch.com For this compound, an MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the halogen atoms, with positive potential near the hydroxyl hydrogen.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis from DFT)

A significant application of DFT is the prediction of spectroscopic data. By calculating properties like nuclear magnetic shielding, vibrational frequencies, and electronic transition energies, it is possible to generate theoretical NMR, IR, and UV-Vis spectra. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the assignment of experimental signals.

For example, in the study of (E)-4-bromo-2-((3-chlorophenylimino)methyl)-6-ethoxyphenol, theoretical ¹H and ¹³C NMR chemical shifts were calculated and compared with experimental data recorded in CDCl₃, leading to a detailed interpretation of the spectra. researchgate.netepa.gov Similarly, theoretical vibrational frequencies are often calculated and scaled to achieve better agreement with experimental FT-IR and FT-Raman spectra. nih.gov This approach allows for a comprehensive assignment of the vibrational modes of the molecule. Theoretical UV-Vis spectra, calculated using Time-Dependent DFT (TD-DFT), can help in understanding the electronic transitions occurring within the molecule. researchgate.netepa.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can also be used to model chemical reactions, providing insights into reaction mechanisms that are often difficult to obtain through experiments alone. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

For instance, in the study of an intramolecular proton transfer process in a related Schiff base, scan calculations were used to investigate the transition state structure during the transfer. researchgate.netepa.gov This type of analysis provides crucial information about the energy barrier of the reaction, which determines the reaction rate. For this compound, this methodology could be applied to study reactions such as its oxidation or esterification, providing a deeper understanding of its chemical behavior.

Molecular Dynamics Simulations (if applicable to reactivity or interactions)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While DFT calculations are often performed on static structures, MD simulations provide a dynamic picture of molecular behavior, which is particularly useful for studying the interactions of a molecule with its environment, such as a solvent or a biological receptor.

Applications in Advanced Organic Synthesis As a Building Block

Role in Pharmaceutical Synthesis as a Key Intermediate

In the pharmaceutical industry, 2-(4-Bromo-2-chlorophenyl)ethanol serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. The presence of halogen atoms on the aromatic ring can enhance the binding affinity of the final drug molecule to its biological target.

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound and its derivatives are important precursors in the development of new drugs. For instance, the structurally related compound (S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL has been identified as a lead compound for developing new drugs targeting neurological disorders. smolecule.com Preliminary studies on compounds with similar structures suggest they may affect neurotransmitter systems, such as serotonin (B10506) and dopamine (B1211576) pathways. smolecule.com The core structure of 4-bromo-2-chlorophenyl is also found in intermediates for potent and selective SGLT2 inhibitors used in the treatment of type 2 diabetes.

While direct synthesis pathways from this compound to a specific marketed API are not extensively documented in public literature, its role as a building block for bioactive molecules is well-established in chemical and pharmaceutical research. smolecule.com It is often used in the creation of chemical libraries for screening and identifying new drug candidates.

Synthesis of Chiral Pharmaceutical Intermediates

The synthesis of single-enantiomer drugs is a critical aspect of modern pharmaceutical development, as different enantiomers of a drug can have vastly different pharmacological effects. This compound and its ketone precursor, 2-bromo-1-(4-chlorophenyl)ethanone, are valuable starting materials for producing chiral intermediates.

Biocatalytic methods, employing enzymes or whole microbial cells, have been effectively used to produce enantiomerically pure forms of related halophenyl ethanols. For example, microorganisms like Rhodotorula glutinis and Geotrichum candidum have been used for the asymmetric reduction of 2-halo-1-(4-substituted phenyl)-ethanones to produce the corresponding chiral alcohols with high yield and excellent enantiomeric excess (>99% ee). smolecule.com Specifically, strains of Rhodotorula rubra have been reported to produce 2-bromo-1-(4-chlorophenyl)ethanol (B3055132) with high optical purity. smolecule.com

Furthermore, this compound can be converted into other key chiral intermediates. A notable example is the synthesis of (S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL, a chiral amino alcohol with potential applications in medicinal chemistry. smolecule.com The synthesis typically starts from 4-bromo-2-chlorobenzaldehyde, which is converted to the final product through a reductive amination process. smolecule.com

Table 1: Examples of Chiral Intermediates from Related Precursors

| Precursor | Chiral Product | Synthesis Method | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 2-bromo-1-(4-bromophenyl)ethanone | (R)-(-)-2-Bromo-1-(4-bromophenyl)ethanol | Bioreduction with Rhodotorula glutinis | >99% | smolecule.com |

| 2-bromo-1-(4-chlorophenyl)ethanone | (S)-(+)-2-Bromo-1-(4-chlorophenyl)ethanol | Bioreduction with Geotrichum candidum | >99% | smolecule.com |

Utility in Agrochemical Synthesis

The structural motifs present in this compound are also found in various agrochemicals. The presence of halogens is known to contribute to the biological activity of pesticides and herbicides.

Building Block for Pesticides and Herbicides

The 4-bromo-2-chlorophenyl core is a valuable intermediate for producing insecticidal and acaricidal compounds. google.com For example, this structural unit is part of organophosphorus esters that have been developed as pesticides. google.comarkat-usa.org Specific examples include O-ethyl-S-n-propyl-O-(4-bromo-2-chlorophenyl)-thiophosphoric acid ester and O,O-dimethyl-O-(4-bromo-2,5-dichlorophenyl)-thiophosphoric acid ester. google.com

While these are often synthesized from 4-bromo-2-chlorophenol (B165030), the close structural relationship highlights the importance of the substituted phenyl ring in this class of agrochemicals. google.com Additionally, phenoxyacetic acid derivatives containing the 4-bromo-2-chloro-phenyl structure have been investigated as herbicide precursors. The difluorinated analog, 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-ol, is also noted for its potential as an intermediate in the synthesis of agrochemicals. smolecule.com

Table 2: Examples of Agrochemicals with the 4-Bromo-2-chlorophenyl Moiety

| Agrochemical Type | Example Compound | Precursor Moiety | Reference |

|---|---|---|---|

| Insecticide/Acaricide | O-ethyl-S-n-propyl-O-(4-bromo-2-chlorophenyl)-thiophosphate | 4-bromo-2-chlorophenol | google.com |

| Insecticide | O,O-dimethyl-O-(4-bromo-2,5-dichlorophenyl)-thiophosphate | 4-bromo-2,5-dichlorophenol | google.com |

Contribution to Materials Science Applications

In the field of materials science, monomers containing halogenated aromatic rings are used to synthesize specialty polymers with enhanced properties such as thermal stability, flame retardancy, and specific optical or electronic characteristics.

Synthesis of Monomers for Specialty Polymers

While the direct use of this compound as a monomer is not widely reported, its structural features are relevant to the synthesis of monomers for specialty polymers. For instance, the related compound 4-Bromo-2-chlorobenzotrifluoride is used as a monomer in the synthesis of specialty coatings and adhesives, where it contributes to durability and chemical resistance.

Precursor for Advanced Functional Materials

The compound this compound serves as a specialized building block whose potential is being explored in the field of materials science. While specific, widely commercialized functional materials derived directly from this exact molecule are not extensively documented in current literature, its classification as a "Material Science Building Block" by chemical suppliers indicates its role as a precursor for creating more complex, high-value materials. bldpharm.com The inherent reactivity of its functional groups—the hydroxyl (-OH) group and the halogen-substituted aromatic ring—provides a versatile platform for synthesizing advanced materials.

The presence of bromine and chlorine atoms on the phenyl ring, along with the ethanol (B145695) side chain, allows for a variety of chemical modifications. These modifications can be used to incorporate the 2-(4-Bromo-2-chlorophenyl) moiety into larger polymeric or crystalline structures. Such materials could be designed to exhibit specific optical, electronic, or thermal properties. For instance, fluorinated derivatives of similar bromo-chloro-phenyl structures are investigated for their potential in developing novel materials and coatings. The introduction of fluorine atoms can significantly alter properties such as thermal stability and lipophilicity, which are critical in the design of advanced functional polymers and coatings.

The development of functional materials often relies on the precise arrangement of molecular components. The defined substitution pattern of this compound makes it a valuable starting point for creating materials with tailored architectures. Research into related compounds suggests that halogenated phenyl derivatives can be precursors to substances with applications in electronics and biomedical engineering. cas.orgcase.edu For example, derivatives can be designed to interact with biological targets or to self-assemble into organized layers, a key process in the fabrication of sensors and electronic devices.

The table below outlines the potential of related halogenated compounds in the development of functional materials, suggesting possible research directions for this compound.

Table 1: Potential Applications of Related Halogenated Phenyl Compounds in Materials Science

| Compound Class | Potential Application Area | Rationale |

| Fluorinated Phenyl Alcohols | Advanced Polymer Coatings | Introduction of fluorine enhances thermal stability and chemical resistance. |

| Halogenated Benzene (B151609) Derivatives | Organic Electronics (e.g., OLEDs) | Halogen atoms can tune the electronic properties (HOMO/LUMO levels) of organic semiconductors. bldpharm.com |

| Bromo-chloro-phenyl Structures | Liquid Crystal Displays | The rigid, polarizable aromatic core is a common feature in liquid crystal molecules. |

| Functionalized Phenyl Ethanols | Biomedical Scaffolds & Drug Delivery | The hydroxyl group allows for attachment to polymer backbones or drug molecules. |

Fine Chemical Production

In the realm of fine chemical production, this compound and its precursors are recognized as valuable intermediates for synthesizing complex, high-value molecules such as pharmaceuticals and agrochemicals. ontosight.aikatwijk-chemie.nl The term "fine chemicals" refers to pure, single substances produced in limited quantities through complex chemical synthesis, a category where this compound fits perfectly as a starting material or intermediate.

The strategic placement of the chloro and bromo substituents on the phenyl ring, combined with the reactive ethanol side chain, offers multiple pathways for synthetic elaboration. These features are exploited to build the molecular frameworks of various biologically active compounds.

Agrochemical Synthesis: A prominent application of this chemical's structural motif is in the production of advanced agrochemicals. The precursor, 4-bromo-2-chlorophenol, is a crucial intermediate for manufacturing potent organophosphate insecticides and acaricides. google.com For example, it is used to synthesize Profenofos, a broad-spectrum insecticide effective against numerous pests on crops like cotton and vegetables. google.com The synthesis involves the reaction of 4-bromo-2-chlorophenol with a suitable thiophosphoric acid chloride derivative. The resulting ester possesses high insecticidal activity. google.com

Pharmaceutical Synthesis: The halogenated phenylethanol structure is a key pharmacophore found in various therapeutic agents. Chiral alcohols derived from similar halogenated acetophenones are critical intermediates in the synthesis of modern pharmaceuticals. Research has shown that chiral (S)-phenylethanol derivatives are potential intermediates for developing drugs targeting Alzheimer's disease and for anticancer therapies that inhibit the IGF-1 receptor. mdpi.com For instance, the enzymatic reduction of a corresponding ketone can produce a chiral alcohol intermediate with high enantiomeric purity, which is then carried forward to create the final active pharmaceutical ingredient (API). mdpi.com

The table below details examples of fine chemicals synthesized from precursors structurally related to this compound, highlighting its importance as a building block.

Table 2: Examples of Fine Chemicals Derived from Related Precursors

| Precursor/Structural Analogue | Reaction Type | Resulting Fine Chemical Class | Application | Citation |

| 4-Bromo-2-chlorophenol | O-alkylation / Esterification | Organophosphate Esters (e.g., Profenofos) | Agrochemical (Insecticide) | google.com |

| 2-Chloro-1-(3-chlorophenyl)ethanone | Enantioselective Reduction | (S)-2-Chloro-1-(3-chlorophenyl)ethanol | Pharmaceutical Intermediate | mdpi.com |

| 2-Bromo-4-fluoro acetophenone (B1666503) | Enantioselective Microbial Reduction | (S)-1-(2'-Bromo-4'-fluorophenyl)ethanol | Pharmaceutical Intermediate (Anti-Alzheimer's) | mdpi.com |

| 4-Bromo-2,6-dichloroaniline derivatives | Acylation / Cyclization | Heterocyclic Compounds | Pharmaceutical / Agrochemical Intermediate | google.com |

The versatility of this compound and its analogues makes them indispensable starting materials in multi-step syntheses that define the landscape of modern fine chemical manufacturing.

Future Research Directions and Emerging Trends

Development of Greener Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, aiming to reduce environmental impact and improve efficiency. For 2-(4-Bromo-2-chlorophenyl)ethanol, a key area of future research lies in the development of more sustainable synthetic pathways, with a particular focus on biocatalysis.

Traditional chemical reductions of the precursor ketone, 2-bromo-1-(4-chlorophenyl)ethanone, often rely on metal hydrides which can be hazardous and generate significant waste. Biocatalytic asymmetric reduction using whole-cell microorganisms or isolated enzymes presents a promising green alternative. nih.govftb.com.hr Research has demonstrated the successful enantioselective reduction of various α-haloacetophenones to their corresponding chiral alcohols. nih.govftb.com.hrmdpi.com For instance, studies have shown that various yeast strains and specific enzymes like alcohol dehydrogenases (ADHs) can effectively reduce substituted acetophenones. nih.govftb.com.hracs.org

A notable example is the use of the yeast Rhodotorula rubra, which has been shown to reduce 2-bromo-4'-chloroacetophenone (B15067) to the corresponding (R)-alcohol with high enantiomeric excess (>99%) and excellent conversion. nih.govresearchgate.net Similarly, mutants of the secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) have been engineered to produce either the (S) or (R) enantiomer of various 2-halo-1-arylethanols with high enantiopurity. nih.govacs.org Future research will likely focus on identifying or engineering novel enzymes with enhanced activity, stability, and substrate specificity for the direct and highly selective synthesis of enantiomerically pure this compound. nih.gov

| Precursor Ketone | Biocatalyst | Product | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| 2-bromo-4'-chloroacetophenone | Rhodotorula rubra KCh 82 | (R)-2-bromo-1-(4'-chlorophenyl)-ethan-1-ol | >99% | High | nih.govresearchgate.net |

| 2-chloro-4′-chloroacetophenone | TeSADH mutant (P84S/A85G) | (R)-2-chloro-1-(4-chlorophenyl)ethanol | High | - | nih.govacs.org |

| 2-bromo-4′-chloroacetophenone | Candida magnoliae IFO11 | 2-bromo-1-(4'-chlorophenyl)-ethan-1-ol | 68% | 89% | nih.gov |

| 2-bromo-4'-bromoacetophenone | Rhodotorula rubra KCh 82 | (R)-2-bromo-1-(4'-bromophenyl)-ethan-1-ol | 99% | >99% | nih.gov |

Exploration of Novel Catalytic Transformations

The presence of both a bromine and a chlorine atom on the phenyl ring of this compound offers multiple sites for further functionalization through various catalytic cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective transformations. Future research in this area will likely focus on leveraging modern catalytic methods to create a diverse range of derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds. wikipedia.orglibretexts.orgorganic-chemistry.org The bromo-substituent is generally more reactive than the chloro-substituent in these reactions, allowing for selective coupling at the C4 position of the phenyl ring. wikipedia.org For instance, a Sonogashira coupling could be employed to introduce an alkyne group, a versatile functional group that can undergo further transformations. wikipedia.orglibretexts.org Similarly, a Suzuki coupling could be used to introduce a new aryl or vinyl group, leading to the synthesis of biaryl compounds or stilbene (B7821643) analogs.

Another emerging area is the catalytic C-H activation. bohrium.com While more challenging, the direct functionalization of C-H bonds offers a more atom-economical approach to creating new bonds. Research into the selective C-H activation of the ethyl side chain or the aromatic ring of this compound could open up new avenues for derivatization.

| Reaction Type | Potential Reaction Site | Catalyst System (Example) | Potential Product | Reference |

|---|---|---|---|---|

| Suzuki Coupling | C-Br bond | Pd(PPh₃)₄ / Base | 2-(2-Chloro-4-arylphenyl)ethanol | acs.org |

| Sonogashira Coupling | C-Br bond | PdCl₂(PPh₃)₂ / CuI / Base | 2-(2-Chloro-4-alkynylphenyl)ethanol | wikipedia.orglibretexts.org |

| Heck Coupling | C-Br bond | Pd(OAc)₂ / Ligand / Base | 2-(2-Chloro-4-vinylphenyl)ethanol | - |

| Buchwald-Hartwig Amination | C-Br bond | Pd catalyst / Ligand / Base | 2-(2-Chloro-4-aminophenyl)ethanol | - |

Advanced Derivatization for Enhanced Synthetic Utility

The structural features of this compound, namely the hydroxyl group and the two halogen atoms, make it an excellent starting point for the synthesis of a wide array of more complex molecules with potential biological activity. Future research will undoubtedly explore the derivatization of this compound to generate libraries of new chemical entities for screening in drug discovery programs. smolecule.com

The hydroxyl group can be readily converted into other functional groups. For example, it can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be used as a nucleophile in ether and ester formation. The bromo- and chloro-substituents on the aromatic ring can be targeted for nucleophilic aromatic substitution reactions or, as mentioned previously, for cross-coupling reactions. smolecule.com

There is growing interest in the synthesis of heterocyclic compounds, as they are common scaffolds in many pharmaceuticals. acs.org this compound and its derivatives could serve as precursors for the synthesis of various heterocycles, such as thiazoles, quinazolines, and triazoles. acs.orgmdpi.com For instance, derivatives of this compound could potentially be used to synthesize novel kinase inhibitors or compounds targeting other biological pathways. otavachemicals.com

| Functional Group Targeted | Reaction Type | Resulting Derivative Class | Potential Application | Reference |

|---|---|---|---|---|

| Hydroxyl group | Oxidation | Aldehydes, Carboxylic acids | Intermediate for further synthesis | - |

| Hydroxyl group | Esterification/Etherification | Esters, Ethers | Prodrugs, modification of physicochemical properties | smolecule.com |

| Bromo-substituent | Cross-coupling reactions | Biaryls, stilbenes, alkynes | Medicinal chemistry, materials science | wikipedia.orgacs.org |

| Entire molecule | Cyclization reactions | Heterocycles (e.g., thiazoles, quinazolines) | Bioactive compounds, drug discovery | acs.orgmdpi.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis platforms is revolutionizing organic synthesis, offering advantages in terms of safety, efficiency, scalability, and process control. rsc.orgresearchgate.netrsc.org The synthesis and derivatization of this compound are well-suited for these modern technologies.

Flow chemistry is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, which can be the case in halogenation and some catalytic reactions. rsc.orgresearchgate.netrsc.orgsioc-journal.cn The superior heat and mass transfer in microreactors allows for better control over reaction conditions, leading to higher yields, improved selectivity, and enhanced safety. rsc.orgresearchgate.netrsc.org Future research will likely involve the development of continuous flow processes for the synthesis of this compound, potentially starting from the corresponding acetophenone (B1666503) and performing the reduction in a flow reactor.

Furthermore, automated synthesis platforms can be used to rapidly generate libraries of derivatives of this compound for high-throughput screening. By combining flow chemistry with automated liquid handling and purification systems, it is possible to synthesize and test a large number of compounds in a short amount of time, accelerating the drug discovery process. researchgate.net

| Advantage | Description | Relevance to Synthesis | Reference |

|---|---|---|---|

| Enhanced Safety | Small reaction volumes and efficient heat dissipation minimize risks associated with hazardous reagents and exothermic reactions. | Important for halogenation and reduction steps. | rsc.orgresearchgate.netrsc.org |

| Improved Control | Precise control over reaction parameters such as temperature, pressure, and residence time. | Leads to higher selectivity and yields in catalytic transformations. | rsc.orgresearchgate.netrsc.org |

| Scalability | Scaling up production is often simpler and more predictable than in batch processes. | Facilitates the production of larger quantities of the compound for further studies. | nih.gov |

| Automation | Integration with automated systems for high-throughput synthesis and screening. | Accelerates the discovery of new bioactive derivatives. | researchgate.net |

Q & A

Q. What are the optimal synthetic routes for 2-(4-bromo-2-chlorophenyl)ethanol, and how can reaction yields be improved?

The compound can be synthesized via reduction of its ketone precursor, 2-(4-bromo-2-chlorophenyl)ethanone, using agents like NaBH₄ or LiAlH₄. Reaction optimization may involve solvent selection (e.g., ethanol or THF) and temperature control (0–25°C). Catalytic hydrogenation with Pd/C or Raney Ni under mild H₂ pressure (1–3 atm) is an alternative. Yield improvements often require rigorous exclusion of moisture and optimization of stoichiometric ratios (e.g., 1:1.2 ketone:reducing agent) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H NMR reveals signals for the aromatic protons (δ 7.2–7.8 ppm, split due to Cl/Br substituents), ethanol CH₂ (δ 3.6–3.8 ppm), and hydroxyl proton (δ 1.5–2.0 ppm, broad). ¹³C NMR confirms the aromatic carbons and ethanol backbone.

- Mass Spectrometry : High-resolution MS (ESI or EI) identifies the molecular ion ([M+H]⁺ at m/z 249.9) and fragment ions (e.g., loss of H₂O or Br/Cl).

- X-ray Crystallography : For definitive structural confirmation, SHELX software (e.g., SHELXL) can refine crystal structures, particularly if single crystals are obtained via slow evaporation in solvents like DCM/hexane .

Advanced Research Questions

Q. How does steric and electronic effects of the 4-bromo-2-chlorophenyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing Cl and Br substituents activate the phenyl ring toward electrophilic substitution but may hinder nucleophilic aromatic substitution due to steric hindrance. In Suzuki-Miyaura coupling, the bromo group acts as a leaving site, while the chloro group stabilizes intermediates. Reaction efficiency depends on Pd catalysts (e.g., Pd(PPh₃)₄) and base selection (K₂CO₃ vs. Cs₂CO₃) .

Q. What degradation pathways occur for this compound under environmental or biological conditions?

Degradation studies using TLC or HPLC-MS reveal:

- Oxidation : Conversion to 2-(4-bromo-2-chlorophenyl)acetic acid via alcohol dehydrogenase enzymes or chemical oxidants (e.g., KMnO₄).

- Hydrolysis : In acidic/alkaline conditions, cleavage of the C-O bond may yield 4-bromo-2-chlorophenol, as observed in profenofos metabolite analyses .

- Photodegradation : UV exposure can lead to dehalogenation (Br/Cl loss) or ring-opening products .

Q. How can solvent polarity and hydrogen-bonding effects be leveraged to resolve solubility challenges in reaction design?

The compound exhibits limited solubility in nonpolar solvents (e.g., hexane) but dissolves in polar aprotic solvents (DMF, DMSO) or alcohols (methanol, ethanol). For reactions requiring aqueous conditions, co-solvents (e.g., THF:H₂O) or surfactants (CTAB) improve solubility. Solubility data for analogous compounds (e.g., 2-bromo-4-chlorophenylacetic acid in hot methanol) suggest similar strategies .

Data Contradictions and Resolution

Q. Conflicting NMR shifts are reported for the hydroxyl proton in similar bromophenyl ethanol derivatives. How can these discrepancies be resolved?

Variations in δ values (1.5–2.5 ppm) arise from solvent effects (DMSO-d₆ vs. CDCl₃) and hydrogen-bonding interactions. Deuterated solvents with varying polarities should be tested. Additionally, variable-temperature NMR can suppress exchange broadening, clarifying peak positions .

Q. Discrepancies in reported melting points for related compounds (e.g., 4-bromo-2-chloroacetanilide [151–152°C] vs. 2-bromo-2',4'-dichloroacetophenone [25–29°C])—how should purity be assessed?

Melting point differences reflect functional group impacts (amide vs. ketone) and purity. Techniques like HPLC (≥95% purity), elemental analysis, and DSC (thermal stability) are critical. Recrystallization from ethanol or ethyl acetate often resolves impurities .

Methodological Recommendations

Q. For crystallographic analysis, what strategies enhance crystal growth of this compound?

- Solvent Pairing : Use slow diffusion (e.g., DCM layered with hexane).

- Seeding : Introduce microcrystals from analogous compounds.

- Temperature Gradients : Gradual cooling from 40°C to 4°C over 48 hours.

SHELXD/SHELXE pipelines are recommended for structure solution, particularly for twinned or high-symmetry crystals .

Q. How can computational modeling (DFT, MD) predict the compound’s behavior in catalytic systems?

DFT calculations (B3LYP/6-31G*) optimize geometries and predict reaction pathways (e.g., activation energies for cross-coupling). Molecular dynamics simulations (AMBER/CHARMM) assess solvation effects and ligand-protein interactions, aiding drug design for analogs like MEK inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.